Galactitol 1-phosphate is produced in organisms through the phosphorylation of galactitol, which itself can be derived from galactose via enzymatic pathways involving aldose reductase. For instance, certain yeast species like Rhodosporidium toruloides can convert galactose to galactitol and subsequently to galactitol 1-phosphate during metabolic processes .
Chemically, galactitol 1-phosphate(2-) belongs to the class of sugar phosphates, specifically categorized under polyols and their phosphorylated derivatives. It is recognized as a metabolite within the Leloir pathway, which is crucial for galactose metabolism.
The synthesis of galactitol 1-phosphate can be achieved through enzymatic reactions involving specific kinases. The primary method involves the action of galactokinase, which phosphorylates galactose to form galactose-1-phosphate. Subsequently, aldose reductase catalyzes the reduction of galactose to galactitol, which can then be phosphorylated to form galactitol 1-phosphate .
The enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to ensure maximum enzyme activity. For example, the phosphorylation reaction may necessitate the presence of adenosine triphosphate (ATP) as a phosphate donor, along with appropriate cofactors like magnesium ions for optimal enzymatic function .
Galactitol 1-phosphate(2-) is characterized by its molecular formula C_6H_13O_8P. The structure consists of a six-carbon chain with hydroxyl groups at various positions and a phosphate group attached at the first carbon. This configuration allows it to participate in various biochemical reactions.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular conformation and stability under different conditions .
Galactitol 1-phosphate participates in several biochemical reactions, primarily involving its conversion to other metabolites. One significant reaction is its transformation into UDP-galactose via the action of uridyltransferase, which is crucial for glycosylation processes in cells .
The reaction mechanism typically involves nucleophilic attack by the hydroxyl group on the phosphate moiety, leading to the formation of UDP-galactose and glucose-1-phosphate. This pathway is essential for cellular energy metabolism and biosynthesis of glycoproteins .
The mechanism of action for galactitol 1-phosphate revolves around its role as an intermediate in carbohydrate metabolism. Upon phosphorylation, it acts as a substrate for various enzymes involved in glycosylation and energy production pathways.
Studies indicate that the accumulation of galactitol 1-phosphate can lead to metabolic disturbances, particularly in individuals with enzyme deficiencies such as classic galactosemia, where impaired conversion leads to toxic levels of metabolites .
Galactitol 1-phosphate is typically a white crystalline solid at room temperature. It is soluble in water due to its polar hydroxyl groups and phosphate moiety.
The compound exhibits reactivity typical of sugar phosphates, including susceptibility to hydrolysis under acidic or basic conditions. It can also participate in esterification reactions due to its hydroxyl groups.
Relevant data include:
Galactitol 1-phosphate has several applications in scientific research, particularly in studies related to carbohydrate metabolism and enzyme kinetics. It serves as a valuable substrate for investigating metabolic pathways involving galactose and its derivatives.
Additionally, understanding its role provides insights into genetic disorders like galactosemia, where monitoring levels of this compound can aid in diagnosis and treatment planning .
Galactitol 1-phosphate(2−) (CHEBI:60083) arises as an atypical metabolite when canonical galactose metabolism is disrupted. In the standard Leloir pathway, galactose is converted to glucose-1-phosphate via four enzymatic steps: mutarotation (GALM), phosphorylation (GALK1), uridylyl transfer (GALT), and epimerization (GALE) [1] [7]. However, under conditions of metabolic overload—particularly in galactosemias—excess galactose is diverted toward reductive pathways. Aldose reductase (AKR1B1) reduces galactose to galactitol, which is subsequently phosphorylated by unidentified kinases to yield galactitol 1-phosphate(2−) [1] [6].
Unlike intermediates of the Leloir pathway, galactitol 1-phosphate(2−) is metabolically inert. It cannot be further processed by GALT or other mainstream glycolytic enzymes due to its open-chain polyol structure, contrasting with the ring conformation of typical sugar phosphates [6] [9]. This results in:
Table 1: Enzymatic Sources and Fates of Galactitol 1-phosphate(2−)
Enzyme | Reaction | Tissue Distribution |
---|---|---|
Aldose reductase | Galactose → Galactitol | Liver, lens, nervous system |
Unknown kinase | Galactitol → Galactitol 1-phosphate(2−) | Ubiquitous |
(No catabolic enzyme) | Metabolic dead-end | — |
Galactitol 1-phosphate(2−) accumulation directly disrupts glucose-phosphate interconversion through competitive inhibition of phosphoglucomutase (PGM). PGM catalyzes the bidirectional conversion of glucose-1-phosphate (Glc-1P) and glucose-6-phosphate (Glc-6P), a critical node linking glycogen synthesis, glycolysis, and nucleotide sugar biosynthesis [3] [9]. Key consequences include:
In Saccharomyces cerevisiae models, strains with impaired PGM activity exhibit 80% growth reduction on galactose media, confirming the centrality of this interaction in galactose toxicity [2].
Galactitol 1-phosphate(2−) accumulation is a hallmark of GALT-deficient galactosemia (Type I). Neonatal erythrocyte levels can exceed 5,000 µM (vs. <10 µM in controls) due to:
Table 2: Accumulation Patterns in Metabolic Disorders
Disorder | Primary Enzyme Defect | [Galactitol 1-P] Elevation | Clinical Correlates |
---|---|---|---|
Classic galactosemia | GALT | >100-fold | Hepato/neurotoxicity, cataracts |
Galactokinase deficiency | GALK | Minimal | Cataracts only |
UGP2 deficiency | UDP-glucose pyrophosphorylase | Moderate | Glycosylation defects |
Notably, galactitol 1-phosphate(2−) is absent in isolated galactokinase deficiency, where galactitol—but not its phosphorylated derivative—accumulates. This explains the milder phenotype (cataracts without systemic toxicity) in GALK deficiency versus GALT deficiency [1] [8] [10]. Experimentally, galactitol 1-phosphate(2−) accumulation can be induced by:
Galactitol 1-phosphate(2−) indirectly disrupts UDP-sugar homeostasis through dual mechanisms:
This establishes a pathological cycle:
In UGP2-mutant fibroblasts, UDP-glucose levels drop to <5% of normal. Remarkably, galactose supplementation partially restores UDP-glucose—likely via epimerization of residual UDP-galactose—highlighting compensatory flux through impaired pathways [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7